molecular formula C18H26N4O2S B2917791 N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide CAS No. 422533-07-1

N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide

Cat. No.: B2917791
CAS No.: 422533-07-1
M. Wt: 362.49
InChI Key: JIWAWFYSPJFGTO-UHFFFAOYSA-N
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Description

N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide is a quinazoline-based compound featuring a thioacetamide linker and a 2-methoxyethylamino substituent at the 4-position of the quinazoline ring. The isopentyl group on the acetamide nitrogen distinguishes it from structurally related derivatives. Quinazoline derivatives are widely studied for their antitumor, antimicrobial, and anti-inflammatory properties, with structural modifications significantly influencing their bioactivity and pharmacokinetics .

Properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-13(2)8-9-19-16(23)12-25-18-21-15-7-5-4-6-14(15)17(22-18)20-10-11-24-3/h4-7,13H,8-12H2,1-3H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWAWFYSPJFGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Thioacetamide Group: The thioacetamide group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated acetamide.

    Attachment of the N-isopentyl Group: The N-isopentyl group is attached through an alkylation reaction, using an appropriate alkylating agent like isopentyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the quinazoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinazoline ring or the thioacetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinazoline derivatives.

Scientific Research Applications

N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

Mechanism of Action

The mechanism of action of N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways may include kinases and other regulatory proteins involved in cell growth and survival.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs vary in substituents on the quinazoline core, thioacetamide linker, and N-alkyl/aryl groups. Key comparisons include:

Quinazoline Core Modifications
  • N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide (15o): Features a 4-phenylamino group on the quinazoline and a dichlorobenzyl-thiadiazole moiety. Exhibits potent antitumor activity (IC50 = 1.96 ± 0.15 µM against PC-3 cells) .
Thioacetamide Linker Variations
  • N-(Substituted)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamides (14–20): Replacing the acetamide with a propanamide linker enhances antitumor potency (MGI% = 10–65) compared to acetamide analogs (MGI% = 7–47) .
N-Substituent Diversity
  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) :
    • Phenyl group at the acetamide nitrogen; high yield (87%) and melting point (269°C) but unremarkable bioactivity .
Key Findings:
  • Electron-Withdrawing Groups : Chloro (15o) and nitro substituents enhance antitumor potency, likely by increasing electrophilicity and target binding .
  • Linker Flexibility : Propanamide derivatives (e.g., Compound 20) outperform acetamides, suggesting longer linkers improve interaction with biological targets .
  • N-Substituents : Bulky groups like isopentyl may balance lipophilicity and solubility, though direct comparisons are lacking in the provided evidence.

Biological Activity

N-Isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide is a compound belonging to the quinazoline derivatives class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other quinazoline derivatives.

Structural Overview

The compound features a complex structure characterized by:

  • Quinazoline moiety : Known for its role in various biological activities.
  • Thioacetamide linkage : Enhances the compound's reactivity and potential interactions with biological targets.
  • Isopentyl group : Contributes to lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. These compounds can modulate various signaling pathways associated with cell proliferation and apoptosis. Specifically, studies have shown that this compound may inhibit key molecular targets involved in tumor growth.

Key Findings:

  • Quinazoline derivatives affect pathways like PI3K/Akt and MAPK, which are critical in cancer progression.
  • Preliminary investigations suggest that this compound has potential as an anticancer agent due to its structural components that suggest inhibition of tumor growth.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. While further research is needed to fully elucidate these effects, initial studies indicate promising results against various bacterial strains.

Comparative Study of Antimicrobial Efficacy:

Compound NameStructure FeaturesBiological Activity
N-(3-fluorophenyl)-2-{3-[7-(3-[ethyl(2-hydroxyethyl)amino]propoxy)-quinazolin-4-yl]amino}-1H-pyrazol-5-yl}acetamideContains pyrazole moietyAnticancer
N-(4-methylphenyl)-2-(quinazolin-4-yloxy)-acetamideContains an ether linkageAntimicrobial
N-(phenethyl)-2-(quinazolin-4-yloxy)-acetamideSimilar quinazoline coreAntitumor

The unique thio group and isopentyl substitution in this compound may enhance its lipophilicity and biological activity compared to other derivatives.

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The compound may interact with enzymes critical for cancer cell survival and proliferation.
  • Receptor Binding : Potential binding to receptors involved in inflammatory responses and cancer signaling pathways.
  • Nucleophilic Substitutions : The thioacetamide group participates in nucleophilic reactions, enhancing the compound's reactivity with biological targets .

Case Studies

A notable study explored the antimicrobial activity of a related quinazoline derivative conjugated with copper oxide nanoparticles (CuONPs). This nanoformulation exhibited enhanced activity against various strains, demonstrating the potential for improved efficacy through nanotechnology.

Results from the Study:

  • Inhibition zones ranged from 25–36 mm against tested strains.
  • Minimum inhibitory concentrations (MICs) were between 0.31–5.0 µg/mL.
  • The cytotoxicity profile indicated relative safety with IC50 values significantly higher than effective concentrations .

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